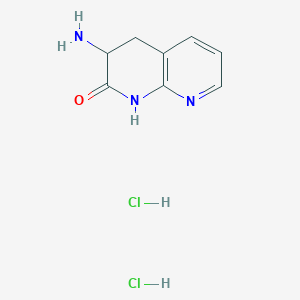

3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride is a chemical compound with the CAS Number: 1118751-87-3. It has a molecular weight of 236.1 and its IUPAC name is 3-amino-3,4-dihydro-1,8-naphthyridin-2 (1H)-one dihydrochloride .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been a subject of interest due to their diverse biological activities and photochemical properties. The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3O.2ClH/c9-6-4-5-2-1-3-10-7(5)11-8(6)12;;/h1-3,6H,4,9H2,(H,10,11,12);2*1H .Physical and Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature .Applications De Recherche Scientifique

Synthesis Methods and Reactivity

The synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives demonstrates the compound's reactivity and utility as a precursor in organic synthesis. Through multiple-step reactions, including condensation, elimination, and amine addition, researchers have developed methods to synthesize these compounds efficiently. For instance, a six-step reaction starting from 2-methylpyrazine yields 1,2,3,4-tetrahydro-2,6-naphthyridine with a total yield of 47.3%, showcasing the compound's potential in synthetic chemistry (Teng Da-wei, 2010).

Chemical Reactivity and Formation of Derivatives

The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines under different conditions highlights the compound's versatility in forming mono- and di-amino-substituted derivatives. This reactivity is crucial for the development of new compounds with potential applications in medicinal chemistry and materials science (S. Sirakanyan et al., 2014).

Application in Antibacterial Agents

Compounds derived from 3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one have shown significant antibacterial activity. For example, derivatives like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogs have been evaluated for their in vitro and in vivo antibacterial properties, indicating their potential as antibacterial agents (H. Egawa et al., 1984).

Structural and Mechanistic Studies

Research on 3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one derivatives also extends to structural and mechanistic studies. The synthesis and characterization of such compounds, including their reactivity patterns and structural analysis through techniques like X-ray crystallography, contribute to a deeper understanding of their chemical behavior and potential applications (J. Guillon et al., 2017).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation properties

Dosage Effects in Animal Models

It is known that this compound can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

3-amino-3,4-dihydro-1H-1,8-naphthyridin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O.2ClH/c9-6-4-5-2-1-3-10-7(5)11-8(6)12;;/h1-3,6H,4,9H2,(H,10,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVHTWYBHJQRPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C1C=CC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2567309.png)

![1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE](/img/structure/B2567312.png)

![(3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2567329.png)